2-Methyl-N-(4-vinylbenzyl)propan-2-amine
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Overview
Description
2-Methyl-N-(4-vinylbenzyl)propan-2-amine is an organic compound with the molecular formula C13H19N It is a tertiary amine characterized by the presence of a vinyl group attached to a benzyl moiety, which is further connected to a 2-methylpropan-2-amine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-N-(4-vinylbenzyl)propan-2-amine typically involves the reaction of 4-vinylbenzyl chloride with 2-methylpropan-2-amine under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer better control over reaction conditions and higher yields. The use of automated reactors and real-time monitoring systems ensures consistent product quality and efficient resource utilization .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-N-(4-vinylbenzyl)propan-2-amine undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form epoxides or diols using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4).
Reduction: The compound can be reduced to form saturated amines using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: m-CPBA, OsO4
Reduction: LiAlH4, H2/Pd
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Epoxides, diols
Reduction: Saturated amines
Substitution: Secondary or tertiary amines
Scientific Research Applications
2-Methyl-N-(4-vinylbenzyl)propan-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a ligand in biochemical assays and as a precursor for bioactive compounds.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methyl-N-(4-vinylbenzyl)propan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The vinyl group allows for covalent bonding with target molecules, while the amine group can form hydrogen bonds or ionic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Methylpropan-2-amine: A simpler amine without the vinylbenzyl group.
N-Benzyl-2-methylpropan-1-amine: Similar structure but lacks the vinyl group.
2-(4-Methoxyphenyl)-2-methylpropan-1-amine: Contains a methoxyphenyl group instead of a vinylbenzyl group.
Uniqueness
2-Methyl-N-(4-vinylbenzyl)propan-2-amine is unique due to the presence of both the vinyl and benzyl groups, which confer distinct chemical reactivity and potential for diverse applications. The vinyl group allows for further functionalization, while the benzyl group provides stability and enhances the compound’s interaction with biological targets .
Properties
Molecular Formula |
C13H19N |
---|---|
Molecular Weight |
189.30 g/mol |
IUPAC Name |
N-[(4-ethenylphenyl)methyl]-2-methylpropan-2-amine |
InChI |
InChI=1S/C13H19N/c1-5-11-6-8-12(9-7-11)10-14-13(2,3)4/h5-9,14H,1,10H2,2-4H3 |
InChI Key |
WXGNRGBDUYIKGV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NCC1=CC=C(C=C1)C=C |
Origin of Product |
United States |
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